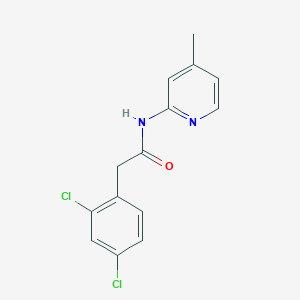
2-(2,4-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide, commonly known as DPA, is a chemical compound that belongs to the class of acetamide derivatives. It has been extensively studied for its potential applications in scientific research. DPA is a white crystalline solid, which is soluble in organic solvents like ethanol and methanol.
Mécanisme D'action
The exact mechanism of action of DPA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response. By inhibiting COX enzymes, DPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and reduce tumor size. Additionally, DPA has been shown to modulate the activity of the endocannabinoid system, which is involved in pain modulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPA in lab experiments is its ability to inhibit COX enzymes, which makes it a useful tool for studying the inflammatory response. Additionally, DPA has been shown to exhibit anti-cancer properties, which makes it a potential candidate for cancer research. However, one of the limitations of using DPA in lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several potential future directions for research on DPA. One area of interest is the development of new analogs of DPA with improved solubility and bioavailability. Another area of interest is the study of the role of DPA in modulating the activity of the endocannabinoid system. Additionally, further research is needed to fully understand the mechanism of action of DPA and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 2-(2,4-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and has also been shown to inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, DPA remains a useful tool for studying the inflammatory response and the endocannabinoid system. There are several potential future directions for research on DPA, including the development of new analogs and the study of its role in modulating the endocannabinoid system.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 2,4-dichloroaniline with 4-methyl-2-pyridinecarboxylic acid in the presence of acetic anhydride and triethylamine. The reaction yields DPA as a white crystalline solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPA has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, DPA has been used as a tool in neuroscience research to study the role of the endocannabinoid system in pain modulation.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-4-5-17-13(6-9)18-14(19)7-10-2-3-11(15)8-12(10)16/h2-6,8H,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMQCRQQMDNZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6120171.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6120174.png)
![2-[1-({1-[(5-ethyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6120181.png)
![2-(2-methyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120183.png)


![N-(4'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6120200.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6120205.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)
![4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B6120225.png)
![1-chloro-2-{[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propen-1-yl]thio}cyclopentane](/img/structure/B6120244.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6120253.png)